molecular formula C12H13BF2N2O4S B15382184 [2-(Tert-butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-6-YL]boronic acid

[2-(Tert-butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-6-YL]boronic acid

Katalognummer: B15382184
Molekulargewicht: 330.12 g/mol
InChI-Schlüssel: CBPZRRUPFILGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Tert-butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-6-YL]boronic acid is a useful research compound. Its molecular formula is C12H13BF2N2O4S and its molecular weight is 330.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

[2-(Tert-butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-6-YL]boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and antioxidant activities.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological molecules.

  • Molecular Formula: C12H14B F2N2O3S
  • Molecular Weight: 303.1 g/mol
  • CAS Number: 163210-89-7

Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit significant anticancer activity. A study highlighted the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results indicated that at a concentration of 5 µM, the viability of PC-3 cells decreased to 33%, while L929 cells retained 71% viability after treatment with specific boronic compounds .

Table 1: Cytotoxic Effects of Boronic Compounds on Cancer and Healthy Cells

CompoundConcentration (µM)PC-3 Cell Viability (%)L929 Cell Viability (%)
B553371
B754495

Antimicrobial Properties

Boronic acids have also been studied for their antimicrobial properties. The compound was tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm, indicating effective antimicrobial activity against these pathogens .

Table 2: Antimicrobial Activity of Boronic Compounds

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli8
Methicillin-resistant S. aureus (MRSA)12

Antioxidant Activity

The antioxidant potential of boronic acid derivatives was evaluated using several assays, including DPPH and ABTS methods. The phenyl boronic-based ligands demonstrated significant antioxidant activity comparable to standard antioxidants such as α-Tocopherol and Butylated Hydroxytoluene (BHT) .

The mechanism behind the biological activities of boronic acids typically involves their ability to interact with key biological targets through reversible covalent bonding. This interaction can lead to the inhibition of critical pathways in cancer cells or disruption of cellular processes in microorganisms.

Case Studies

  • Prostate Cancer Treatment : A study showed that treatment with boronic acid derivatives significantly reduced tumor growth in animal models. These compounds were found to selectively target cancer cells while sparing healthy cells, minimizing side effects .
  • Antimicrobial Efficacy : Another case study focused on a series of boronic compounds that exhibited broad-spectrum antimicrobial activity. The results indicated that these compounds could potentially be developed into new antibiotics .

Eigenschaften

Molekularformel

C12H13BF2N2O4S

Molekulargewicht

330.12 g/mol

IUPAC-Name

[5,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-6-yl]boronic acid

InChI

InChI=1S/C12H13BF2N2O4S/c1-12(2,3)21-11(18)17-10-16-6-4-5(14)7(13(19)20)8(15)9(6)22-10/h4,19-20H,1-3H3,(H,16,17,18)

InChI-Schlüssel

CBPZRRUPFILGQI-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C2C(=C1F)SC(=N2)NC(=O)OC(C)(C)C)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.